

An In-Depth Technical Guide to 3-Dimethylaminoacrolein: Structure, Properties, and Synthetic Applications

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Compound of Interest

Compound Name: **3-Dimethylaminoacrolein**

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Abstract

3-Dimethylaminoacrolein (3-DMA) is a versatile organic compound that serves as a crucial building block in synthetic chemistry.^[1] Its unique bifunctional nature, combining the reactivity of an α,β -unsaturated aldehyde with an enamine, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds.^[1] This technical guide provides a comprehensive overview of the structure, physicochemical properties, spectroscopic data, and key synthetic methodologies related to 3-DMA, with a particular focus on its applications in pharmaceutical and materials science.

Chemical Structure and Formula

3-Dimethylaminoacrolein, systematically named (2E)-3-(Dimethylamino)prop-2-enal, is an organic compound with the chemical formula C_5H_9NO .^[2] The molecule features a three-carbon chain with a terminal aldehyde group and a dimethylamino group at the 3-position, conjugated through a carbon-carbon double bond. This conjugation gives rise to its characteristic reactivity.

- Molecular Formula: C_5H_9NO
- Canonical SMILES: CN(C)/C=C/C=O^[2]

- InChI Key: RRLMPLDPCRKASL-ONEGZZNKSA-N[\[2\]](#)

Physicochemical and Spectroscopic Data

The properties of 3-DMA are summarized in the tables below. These data are essential for its handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Properties of 3-Dimethylaminoacrolein

Property	Value	References
Molecular Weight	99.13 g/mol	[2]
Appearance	Clear, faintly yellow to dark brown liquid	[2]
Density	0.99 g/cm ³ at 25 °C	[2]
Boiling Point	270-273 °C (lit.)	
Refractive Index	n _{20/D} 1.584 (lit.)	
Solubility	Soluble in water, methanol, and 1,2-dichloroethane	[2]
Flash Point	113 °C (235.4 °F) - closed cup	

Table 2: Spectroscopic Data Interpretation for 3-Dimethylaminoacrolein

While specific, fully assigned spectra in peer-reviewed literature are not readily available, the expected spectral characteristics can be inferred from the molecule's structure.

Spectroscopy	Expected Peaks and Assignments	References
¹ H NMR	δ 9.0-10.0 ppm: Aldehyde proton (-CHO), likely a doublet due to coupling with the adjacent vinyl proton. δ 5.0-7.5 ppm: Vinylic protons (-CH=CH-), exhibiting complex splitting patterns (doublet of doublets). δ 2.8-3.2 ppm: Methyl protons of the dimethylamino group (-N(CH ₃) ₂), typically a singlet.	[3][4]
¹³ C NMR	δ 190-200 ppm: Aldehyde carbonyl carbon (C=O). δ 115-150 ppm: Vinylic carbons (C=C). δ 35-45 ppm: Methyl carbons of the dimethylamino group.	[5][6][7]
IR Spectroscopy	\sim 1655-1705 cm ⁻¹ : Strong C=O stretch (conjugated aldehyde). \sim 1600-1650 cm ⁻¹ : C=C stretch. \sim 2720 cm ⁻¹ and \sim 2820 cm ⁻¹ : Characteristic C-H stretches of an aldehyde.	[3][4][6]

Experimental Protocols

Synthesis of 3-Dimethylaminoacrolein via Vilsmeier-Haack Reaction

A common and industrially relevant method for synthesizing 3-DMA involves the Vilsmeier-Haack reaction, using a vinyl ether and a Vilsmeier reagent generated *in situ* from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

Reaction Scheme:

- Formation of Vilsmeier Reagent: $\text{DMF} + \text{POCl}_3 \rightarrow [(\text{CH}_3)_2\text{N}=\text{CHCl}]^+[\text{PO}_2\text{Cl}_2]^-$
- Reaction with Vinyl Ether: Isobutyl vinyl ether + Vilsmeier Reagent \rightarrow Intermediate Iminium Salt
- Hydrolysis: Intermediate Iminium Salt + $\text{H}_2\text{O}/\text{OH}^- \rightarrow \mathbf{3\text{-Dimethylaminoacrolein}}$

Detailed Protocol:

- Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath.
- With vigorous stirring, add phosphorus oxychloride (POCl_3) dropwise, maintaining the internal temperature below 10 °C.
- After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
- Reaction with Isobutyl Vinyl Ether: Cool the freshly prepared Vilsmeier reagent in an ice-salt bath.
- Add isobutyl vinyl ether dropwise to the reaction mixture, again maintaining a low internal temperature.
- Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the vinyl ether.
- Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with stirring.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.
- The aqueous solution containing 3-DMA can then be used directly, or the product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **3-dimethylaminoacrolein**, which can be further purified by vacuum distillation.[1]

Synthesis of 2-Aminopyrimidine

3-DMA is an excellent precursor for the synthesis of various heterocycles. A notable example is the near-quantitative formation of 2-aminopyrimidine by reaction with guanidine.[1]

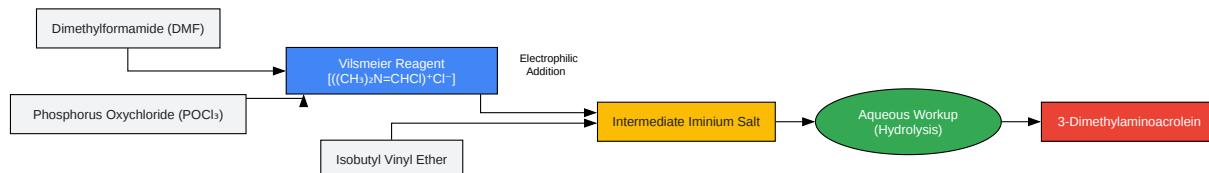
Reaction Scheme: **3-Dimethylaminoacrolein** + Guanidine → 2-Aminopyrimidine

Detailed Protocol:

- Reaction Setup: In a round-bottom flask, dissolve **3-dimethylaminoacrolein** in a suitable solvent such as ethanol or isopropanol.
- Add an equimolar amount of guanidine (often used as guanidine hydrochloride or guanidine carbonate, with a base like sodium methoxide or sodium ethoxide to liberate the free base).
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
- Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
- If the product remains in solution, the solvent is removed under reduced pressure.
- The crude 2-aminopyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

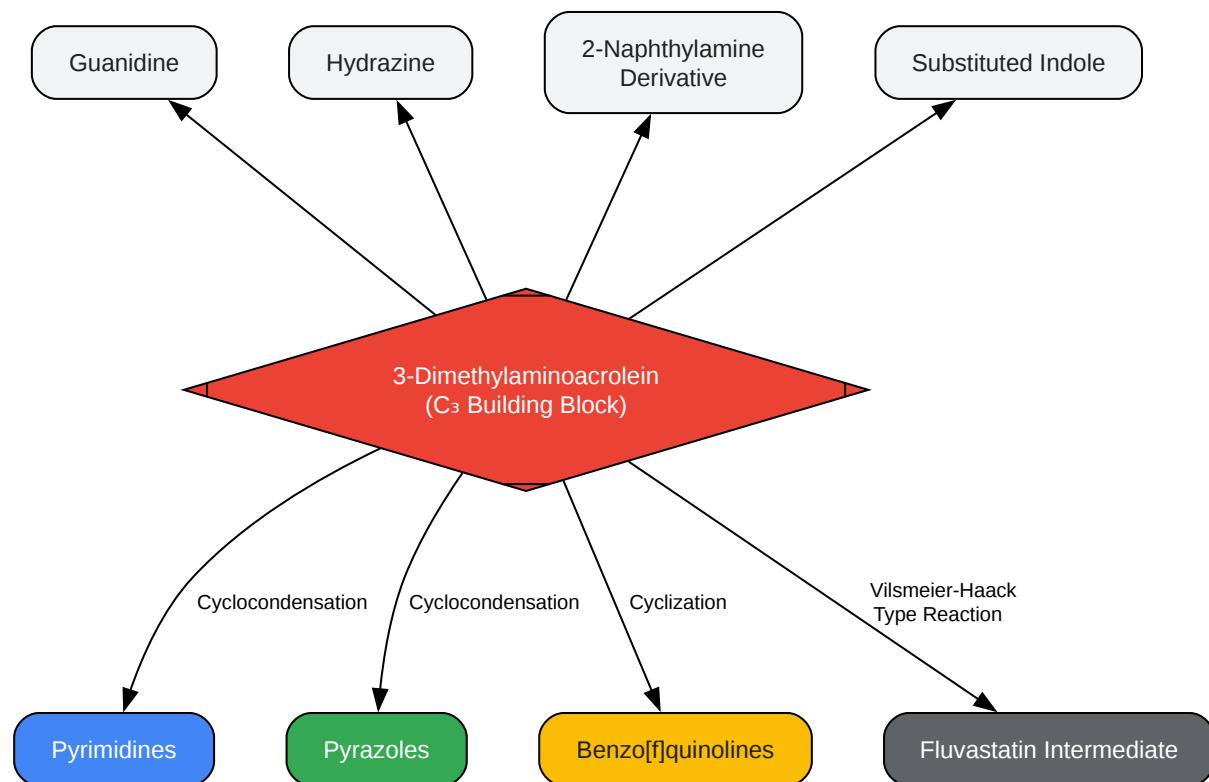
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows involving **3-dimethylaminoacrolein**.



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Caption: Workflow for the synthesis of **3-Dimethylaminoacrolein**.



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Caption: 3-DMA as a versatile precursor for heterocyclic synthesis.

Conclusion

3-Dimethylaminoacrolein is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis. Its ability to act as a C₃ building block enables the efficient construction of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. The synthetic routes described herein, particularly the Vilsmeier-Haack approach, offer reliable methods for its preparation. This guide provides foundational data and protocols to support further research and development efforts leveraging this important molecule.

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